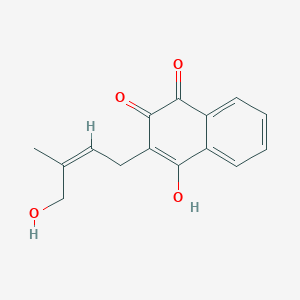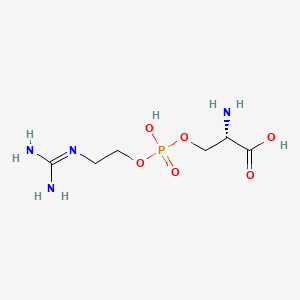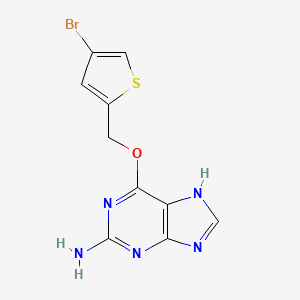
左氧氟沙星乳酸盐
描述
Levofloxacin lactate is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is the lactate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. Levofloxacin lactate is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used to treat infections of the respiratory tract, skin, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .
科学研究应用
Levofloxacin lactate has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of fluoroquinolones under different chemical conditions.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Medicine: Widely used in clinical settings to treat bacterial infections, with ongoing research into its efficacy against resistant bacterial strains.
Industry: Employed in the development of new antibiotic formulations and delivery systems.
作用机制
Target of Action
Levofloxacin lactate primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin lactate exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA .
Biochemical Pathways
Levofloxacin lactate affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria .
Pharmacokinetics
Levofloxacin lactate is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Its pharmacokinetics are similar during multiple-dose regimens to those following single doses . The clearance of levofloxacin is significantly affected by age and estimated creatinine clearance .
Result of Action
The result of levofloxacin lactate’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .
Action Environment
The action of levofloxacin lactate can be influenced by environmental factors such as the presence of solvents. For example, the solvent molecules of the n-propanol solvate fill the channels and interact weakly with the active pharmaceutical ingredient (API) molecules, while they play crucial roles in the stability of the crystal structure . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converts into an anhydrous α form during subsequent heating .
生化分析
Biochemical Properties
Levofloxacin lactate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, levofloxacin lactate prevents the supercoiling of bacterial DNA, leading to the cessation of DNA replication and cell death . The compound interacts with various biomolecules, including bacterial proteins and enzymes, to exert its antibacterial effects .
Cellular Effects
Levofloxacin lactate affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA replication and transcription processes. This disruption leads to the inhibition of cell division and ultimately bacterial cell death . Additionally, levofloxacin lactate can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells, further contributing to its antibacterial activity .
Molecular Mechanism
The molecular mechanism of levofloxacin lactate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, levofloxacin lactate prevents the supercoiling and resealing of bacterial DNA, leading to DNA strand breakage and the halting of DNA replication . This inhibition results in the disruption of bacterial cell division and ultimately cell death . The compound’s ability to inhibit these enzymes is crucial for its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levofloxacin lactate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that levofloxacin lactate remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to levofloxacin lactate in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although resistance may develop in some bacterial strains .
Dosage Effects in Animal Models
The effects of levofloxacin lactate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, levofloxacin lactate can cause toxic effects, including tendon damage, seizures, and peripheral nerve damage . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Levofloxacin lactate is involved in various metabolic pathways, primarily in the liver and kidneys. The compound is metabolized to a small extent, with the majority being excreted unchanged in the urine . Enzymes such as cytochrome P450 play a minor role in its metabolism, while renal excretion is the primary route of elimination . This metabolic profile ensures that levofloxacin lactate maintains its antibacterial activity while minimizing potential drug interactions.
Transport and Distribution
Levofloxacin lactate is widely distributed within the body, with high concentrations observed in tissues such as the lungs, skin, and urinary tract . The compound is transported across cell membranes via passive diffusion and active transport mechanisms involving various transporters and binding proteins . This distribution pattern allows levofloxacin lactate to effectively target bacterial infections in different tissues.
Subcellular Localization
The subcellular localization of levofloxacin lactate is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . The compound’s ability to penetrate bacterial cells and localize within the cytoplasm is crucial for its antibacterial activity. Additionally, levofloxacin lactate may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Levofloxacin lactate can be synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The process involves the optical resolution of ofloxacin to obtain the S-(-) enantiomer, followed by the formation of the lactate salt. The key steps include:
Optical Resolution: Separation of the racemic mixture of ofloxacin into its enantiomers.
Formation of Levofloxacin: Conversion of the S-(-) enantiomer into levofloxacin.
Salt Formation: Reaction of levofloxacin with lactic acid to form levofloxacin lactate.
Industrial Production Methods: The industrial production of levofloxacin lactate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Dense Preparing: Concentration of the reactants.
Heating and Filtering: Ensuring the reactants are in the desired state.
Diluted Preparing and pH Value Regulating: Adjusting the concentration and pH to optimal levels.
Filling, Sealing, and Sterilizing: Packaging the final product in a sterile environment to maintain its stability and efficacy.
化学反应分析
Types of Reactions: Levofloxacin lactate undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Levofloxacin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified fluoroquinolone derivatives .
相似化合物的比较
Ciprofloxacin: Another fluoroquinolone with broad-spectrum activity but less effective against gram-positive bacteria.
Gatifloxacin: A third-generation fluoroquinolone with improved activity against gram-positive bacteria.
Moxifloxacin: Known for its enhanced activity against anaerobes and gram-positive bacteria.
Levofloxacin lactate stands out due to its unique combination of high potency, broad-spectrum activity, and stereochemical stability, making it a valuable antibiotic in both clinical and research settings.
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRRTIAGBDDKP-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648769 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294662-18-3 | |
| Record name | Levofloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


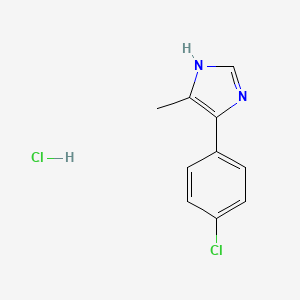

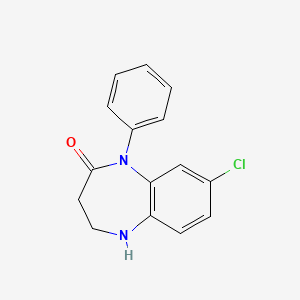


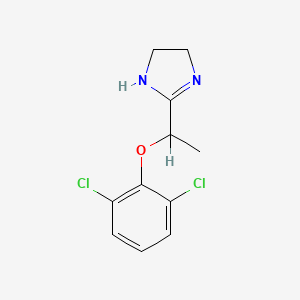
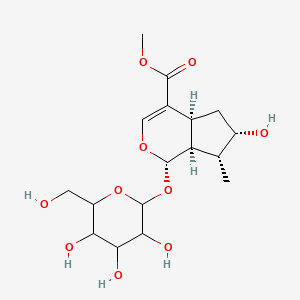
![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

